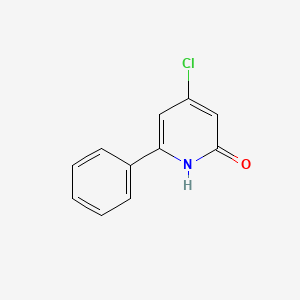

4-chloro-6-phenylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8ClNO |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

4-chloro-6-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C11H8ClNO/c12-9-6-10(13-11(14)7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |

InChI Key |

CBTXMTBEHFFZDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 6 Phenylpyridin 2 1h One and Its Analogues

Classical Approaches to Pyridin-2(1H)-one Ring System Formation

The foundational methods for constructing the pyridin-2(1H)-one scaffold have traditionally relied on condensation and cyclization reactions. These classical routes, while effective, often necessitate harsh reaction conditions.

Condensation Reactions Utilizing Ketones and Related Precursors

The condensation of ketones and their derivatives with other reagents is a cornerstone of pyridin-2(1H)-one synthesis. A notable example is the Kröhnke pyridine (B92270) synthesis, which, in a broader sense, provides a basis for forming substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org

A more direct approach to the pyridin-2(1H)-one core involves a one-pot reaction of aromatic aldehydes, aromatic ketones, and malononitrile (B47326) in the presence of a base like sodium hydroxide. researchgate.net This multicomponent reaction efficiently assembles the pyridone ring system.

| Reactants | Reagents | Product | Ref |

| Aromatic Aldehyde, Aromatic Ketone, Malononitrile | Sodium Hydroxide | 4,6-Diaryl-2(1H)-pyridone | researchgate.net |

| α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | Ammonium (B1175870) acetate (B1210297) | 2,4,6-Trisubstituted pyridine | wikipedia.org |

Cyclization Strategies Employing Acyclic Intermediates

The formation of the pyridin-2(1H)-one ring can also be achieved through the cyclization of carefully designed acyclic precursors. researchgate.net One such strategy involves the treatment of (chlorocarbonyl)phenyl ketene with enaminones in boiling toluene, which conveniently and rapidly affords 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. nih.gov

Another versatile method is the tandem one-pot conversion of nitriles with ethyl bromoacetate in THF to yield various 2-pyridinone derivatives via a Blaise reaction intermediate. nih.gov This process is noted for its efficiency and operational simplicity. nih.gov The proposed mechanism involves the formation of a vinyl zinc bromide intermediate, which undergoes rearrangement and intramolecular ring-closing to furnish the 2-pyridinone structure. nih.gov

Contemporary and Green Chemistry Syntheses

In recent years, the focus of synthetic chemistry has shifted towards more efficient, atom-economical, and environmentally benign methodologies. This is reflected in the development of modern synthetic routes to pyridin-2(1H)-ones.

Metal-Catalyzed Approaches to Pyridone Formation

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering novel pathways for the construction of complex molecules. researchgate.net A variety of metal-catalyzed transformations are known to form tetrahydropyridine and pyridine rings, often with high convergency and atom economy. acsgcipr.org For instance, iron salts have been shown to catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives under mild conditions. researchgate.netnih.gov

Rhodium-catalyzed hydroacylation and N-annulation reactions of aldehydes, alkynes, and ammonium acetate provide another route to pyridines. acsgcipr.org Furthermore, copper-catalyzed methodologies have been developed for the synthesis of pyridines and 2-(1H)-pyridones from readily available starting materials like acetaldehydes. acs.org These catalytic systems often provide access to highly functionalized pyridone derivatives that are not easily accessible through classical methods. semanticscholar.org

| Catalyst | Reactants | Product | Ref |

| Iron salts | 2-Pyridone derivatives, Grignard reagents | 1,6-addition products | researchgate.netnih.gov |

| Rhodium catalyst | Aldehydes, Alkynes, NH4OAc | Pyridines | acsgcipr.org |

| Copper catalyst | Acetaldehydes, Nitrogen donors | Pyridines and 2-(1H)-Pyridones | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the synthesis of 2(1H)-pyridones and their derivatives. uaeu.ac.aepreprints.org For example, a series of substituted 2(1H)-pyridones were prepared using a microwave protocol as an ecologically friendly method. uaeu.ac.ae This approach often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. rsc.org The synthesis of pyridine glycosides has also been achieved through a solvent-free, microwave-assisted reaction of 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose using silica gel as a solid support. nih.gov

| Reaction Type | Reactants | Conditions | Ref |

| Pyridone Synthesis | Various precursors | Microwave irradiation | uaeu.ac.ae |

| Glycoside Synthesis | 2-Pyridone, Protected glucose | Microwave, Solvent-free, Silica gel | nih.gov |

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical synthesis. mdpi.commdpi.com Solvent-free reaction conditions have been developed for the synthesis of 4,6-diaryl-2(1H)-pyridones through a one-pot reaction of aromatic aldehydes, aromatic ketones, and malononitrile in the presence of sodium hydroxide. researchgate.net This method offers advantages such as excellent yields, mild reaction conditions, easy work-up, and environmental friendliness. researchgate.net

The use of water as a reaction medium is another key aspect of green chemistry. drhazhan.com While specific examples for the synthesis of 4-chloro-6-phenylpyridin-2(1H)-one in aqueous media are less common in the provided search results, the general trend in organic synthesis is to explore water as a benign and non-flammable solvent. drhazhan.com The development of such methodologies for pyridone synthesis represents an ongoing area of research.

Strategic Considerations in the Synthesis

The construction of the this compound scaffold and its analogues can be approached through various synthetic routes. Key strategies generally involve either the formation of the pyridone ring from acyclic precursors with the desired substitution pattern already encoded or the post-functionalization of a pre-formed pyridone ring. The choice of strategy is dictated by the availability of starting materials, desired yield, and the need for regiochemical and stereochemical control.

Regioselectivity

The control of substituent placement on the pyridone ring is a critical aspect of the synthesis. For a molecule like this compound, regioselectivity determines the correct arrangement of the chloro and phenyl groups at the C4 and C6 positions, respectively.

One primary strategy involves the cyclocondensation of acyclic precursors. Multicomponent reactions (MCRs) are particularly powerful for this purpose, as they can assemble the pyridone core with specific substituents in a single step. For instance, a common approach is the reaction between a β-ketoester or a 1,3-dicarbonyl compound, an active methylene compound (like cyanoacetamide or ethyl cyanoacetate), and an aldehyde or ketone in the presence of a base. nih.govrsc.org In the context of 4,6-disubstituted pyridones, the reaction of an acetophenone (B1666503) derivative (providing the C6-phenyl group), an active methylene nitrile, and an appropriate four-carbon building block can establish the desired substitution pattern from the outset. The regiochemical outcome is inherently controlled by the established mechanism of these condensation reactions, such as the Guareschi-Thorpe or Hantzsch-type syntheses. rsc.orgorganic-chemistry.org

An alternative and frequently employed strategy is the regioselective functionalization of a pre-existing 6-phenylpyridin-2(1H)-one core. The pyridone ring exhibits distinct electronic properties: the C3 and C5 positions are electron-rich and thus susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. Direct chlorination of 6-phenylpyridin-2(1H)-one would likely require specific directing groups or reaction conditions to favor substitution at the C4 position over the more electronically favored C3 or C5 positions. Therefore, methods that proceed via different mechanisms, such as those involving directed metalation or specific halogenating reagents that favor the C4 position, are crucial for achieving the desired regioselectivity.

Stereoselectivity

While the target compound, this compound, is an achiral aromatic molecule, the synthesis of its analogues, particularly saturated or partially saturated derivatives like dihydropyridinones, requires careful control of stereochemistry. Dihydropyridinones often possess a stereogenic center at the C4 position, and the absolute configuration can be critical for biological activity. semanticscholar.org

Stereoselective synthesis of such analogues is typically achieved through asymmetric catalysis or the use of chiral auxiliaries. For example, the condensation of 3-alkenamides with aryl aldehydes can produce substituted 5,6-dihydro-2(1H)-pyridinones with excellent stereocontrol. combichemistry.com Similarly, modern catalytic methods can provide enantiomerically enriched chiral pyridones through dearomatization reactions of pyridine derivatives. organic-chemistry.org Although not directly applicable to the final aromatic target, these methods are vital for creating a diverse library of chiral analogues for structure-activity relationship studies.

Optimizing reaction conditions is paramount to ensure efficient and high-yielding syntheses. This involves a systematic investigation of solvents, catalysts, temperature, and reaction times for each synthetic step.

For syntheses involving multicomponent reactions to form the pyridone ring, the choice of base and solvent is critical. Weak bases like piperidine (B6355638) are often used, but stronger bases such as sodium ethoxide may be required for less reactive substrates. The solvent can influence reaction rates and yields significantly, with alcohols like ethanol (B145695) being common choices. nih.gov Solvent-free conditions have also been developed, offering advantages in terms of environmental impact and sometimes leading to shorter reaction times and higher yields. beilstein-journals.org

In syntheses that rely on the functionalization of a pre-formed pyridone, the optimization of the halogenation step is key. For the chlorination of a 6-phenylpyridin-2(1H)-one intermediate, a variety of chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or even hypervalent iodine reagents in the presence of a chloride source can be screened. researchgate.net The optimization process involves finding the right balance of reactivity and selectivity to maximize the yield of the desired 4-chloro isomer while minimizing the formation of other isomers or di/polychlorinated byproducts.

The following tables summarize typical parameters investigated during the optimization of pyridone synthesis.

Table 1: Optimization of a Four-Component Reaction for 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Synthesis nih.gov

| Entry | Aldehyde | Ketone | Amine Source | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | Ammonium Acetate | Ethanol | 10 | 85 |

| 2 | 3-Chlorobenzaldehyde | Acetophenone | Ammonium Acetate | Ethanol | 12 | 88 |

| 3 | 2-Ethoxybenzaldehyde | 3-Thienyl methyl ketone | Ammonium Acetate | Ethanol | 12 | 92 |

| 4 | Benzaldehyde | Acetophenone | Ammonium Acetate | DMF | 10 | 75 |

Table 2: Optimization of Chlorination Conditions for a Heterocyclic Substrate researchgate.net

| Entry | Oxidant | Chlorine Source | Solvent | Time (min) | Yield (%) |

| 1 | PIFA | KCl | MeOH | 10 | 86 |

| 2 | PIDA | KCl | MeOH | 10 | 79 |

| 3 | PhICl₂ | KCl | MeOH | 480 | 6 |

| 4 | PIFA | KCl | THF | 120 | 65 |

| 5 | PIFA | KCl | CH₂Cl₂ | 30 | 83 |

| 6 | PIFA | KCl | H₂O | 480 | 80 |

PIFA = Phenyliodine(III) bis(trifluoroacetate), PIDA = Phenyliodine(III) diacetate

Reactivity and Derivatization of 4 Chloro 6 Phenylpyridin 2 1h One

Electrophilic Substitution Reactions on the Pyridinone Core

The electron-rich nature of the pyridinone ring, influenced by the lactam functionality, generally directs electrophilic attack to the positions ortho and para to the oxygen atom. However, the presence of a deactivating chloro group and a bulky phenyl group significantly influences the regioselectivity and feasibility of such reactions.

Halogenation Studies

Specific studies on the direct halogenation of 4-chloro-6-phenylpyridin-2(1H)-one are not extensively documented in the reviewed literature. However, drawing parallels from the chemistry of similar pyridone systems, electrophilic halogenation is anticipated to be challenging due to the presence of the electron-withdrawing chloro substituent. For instance, the nitration of 3-hydroxy- and 3-methoxy-pyridine occurs on their conjugate acids at the 2-position, highlighting the influence of the ring's activation state. rsc.org In contrast, 6-hydroxy-2(1H)-pyridone and its derivatives undergo nitration as free bases at the 3-position. rsc.org This suggests that the reaction conditions and the specific nature of the pyridinone tautomer play a crucial role in determining the outcome of electrophilic substitution.

Other Electrophilic Functionalizations

Investigations into other electrophilic functionalizations, such as nitration and sulfonation, on this compound are also limited. Theoretical studies on the nitration of pyridine (B92270) derivatives indicate that these reactions often require harsh conditions due to the electron-deficient nature of the pyridine ring, which is further exacerbated by a chloro substituent. rsc.org The nitration of pyridine itself, for example, is known to be a difficult transformation. nih.gov It is plausible that any successful electrophilic substitution on the pyridinone core of the title compound would necessitate highly activating conditions or prior modification of the existing substituents.

Nucleophilic Substitution Reactions at the Pyridinone Ring

The pyridinone ring of this compound is susceptible to nucleophilic attack, primarily at the chloro-substituted carbon and the carbonyl carbon.

Substitution of the Chloro Group

The chlorine atom at the 4-position of the pyridinone ring is a prime site for nucleophilic aromatic substitution (SNAr). This reactivity is well-documented for analogous chloro-substituted nitrogen heterocycles.

Amination Reactions:

The chloro group can be readily displaced by various amines. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes amination with a range of aniline (B41778) derivatives in water under acidic conditions. nih.gov Similarly, 4-chloroquinazolines react with primary and secondary amines to yield 4-aminoquinazolines. nih.gov The reaction of 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with both alkyl- and arylamines also proceeds to give the corresponding 4-amino derivatives. semanticscholar.org These examples strongly suggest that this compound would react analogously with amines to furnish 4-amino-6-phenylpyridin-2(1H)-one derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of new aryl or vinyl groups. For example, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids proceeds regioselectively at the C4 position. mdpi.com Resin-supported chloropyrimidines have also been successfully coupled with arylboronic acids. nih.gov It is therefore highly probable that this compound can be coupled with a variety of boronic acids to generate 4-aryl- or 4-vinyl-6-phenylpyridin-2(1H)-ones.

Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to direct SNAr. While specific examples on the title compound are scarce, this reaction is widely used for the amination of various halo-heterocycles.

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties. The Sonogashira coupling is a versatile tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, often employing a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.orgwikipedia.orglibretexts.org It has been successfully applied to 4-chloroquinazolines, although side reactions can sometimes occur. researchgate.net This suggests that this compound could potentially undergo Sonogashira coupling to yield 4-alkynyl-6-phenylpyridin-2(1H)-one derivatives.

Table 1: Examples of Nucleophilic Substitution of Chloro-Substituted Heterocycles

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, Water, 80°C | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 85% | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, MW, 120°C | 2-Chloro-4-phenylpyrimidine | 80% | mdpi.com |

| Resin-supported chloropyrimidine | Phenylboronic acid | Pd2(dba)3/P(t-Bu)3, KF, THF, 50°C | Resin-supported 4-phenylpyrimidine | - | nih.gov |

| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Aniline | MeOH, reflux, 20h | 4-Phenylamino-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | 90% | semanticscholar.org |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(PPh3)4, CuI, Et3N, THF | 4-(Phenylethynyl)-2-trichloromethylquinazoline | Low | researchgate.net |

Reactions Involving the Carbonyl Functionality

The carbonyl group of the pyridinone ring can also participate in various reactions. One of the most significant transformations is its conversion to a chloro group, which can then undergo further nucleophilic substitutions. For example, treatment of 3,5-dibromo-4,6-dimethylpyridin-2(1H)-one with phosphorus oxychloride (POCl3) yields 3,5-dibromo-2-chloro-4,6-dimethylpyridine. thieme-connect.com This type of reaction effectively transforms the pyridinone into a more reactive pyridine derivative.

Reactions at the Phenyl Substituent and Other Peripheral Positions

Direct functionalization of the phenyl ring attached to the pyridinone core is not well-documented. In general, the phenyl group is relatively unreactive towards many reagents under conditions that would affect the more labile pyridinone ring. However, in principle, electrophilic substitution on the phenyl ring could be achieved, likely directed by the pyridinone moiety to the ortho- and para-positions. A study on imidazonaphthyridine systems mentioned the functionalization of a phenyl ring linked to a pyridine pharmacophore, suggesting that such modifications are synthetically accessible, although specific conditions were not detailed for the pyridinone analog. nih.gov

The development of novel pirfenidone (B1678446) derivatives, a compound with a 1-phenylpyridin-2(1H)-one structure, has involved modifications that originate from functional groups on the phenyl ring, which were likely introduced at an earlier stage of the synthesis rather than by direct substitution on the pre-formed phenyl-pyridinone scaffold. nih.gov

Functionalization of the Phenyl Ring

While specific studies on the direct functionalization of the phenyl ring of this compound are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on phenyl-substituted heterocyclic systems can be inferred. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the pyridinone core. However, the introduction of various substituents on the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of related compounds. For instance, in other heterocyclic systems, the phenyl ring can be substituted with groups that can act as pharmacophores or improve physicochemical properties. nih.gov

Modification of the Pyridinone Nitrogen Atom

The nitrogen atom of the pyridinone ring is a key site for derivatization. Modification at this position can significantly impact the compound's properties. In related pyridinone structures, N-arylation has been achieved using reagents like p-toluenesulfonic anhydride (B1165640) for O-activation of aza-arene N-oxides, leading to the formation of new N-aryl bonds. acs.org This approach allows for the introduction of various aryl and heteroaryl groups at the nitrogen atom.

Another important reaction involving the pyridinone nitrogen is its potential role in hydrogen bonding, which can influence molecular recognition and biological activity. nih.gov The acidity of the N-H proton can be modulated by substituents on the pyridinone ring, with electron-withdrawing groups increasing its acidity and enhancing interactions with biological targets. nih.gov

Tautomerism and Isomerization Studies of Pyridin-2(1H)-ones

Pyridin-2(1H)-ones, including this compound, exist in a tautomeric equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms. This equilibrium is a critical aspect of their chemical behavior and has been the subject of extensive study. wikipedia.orgwuxibiology.com

Keto-Enol Tautomerism Investigations

The keto-enol tautomerism of pyridin-2(1H)-ones is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.com In general, the pyridone (keto) form is favored in polar, protic solvents like water and alcohols, while the hydroxypyridine (enol) form is more stable in non-polar solvents. wikipedia.orgstackexchange.com This solvent-dependent equilibrium is attributed to the differential solvation of the two tautomers. Polar solvents can effectively solvate the more polar pyridone form through hydrogen bonding. wuxibiology.com

The relative stability of the tautomers is also influenced by electronic and structural factors. The keto form benefits from the strength of the C=O double bond compared to the C=C double bond in the enol form. libretexts.orglibretexts.org Conversely, the enol form possesses aromatic character, which contributes to its stability. youtube.com Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the energies of the tautomers and predict their equilibrium geometries. wuxibiology.comrsc.org These studies have shown that while the enol form may be favored in the gas phase, the pyridone form is often more stable in solution. stackexchange.com

The presence of substituents on the pyridinone ring can also influence the tautomeric equilibrium. For instance, the chlorination of 2-hydroxypyridine (B17775) has been studied to understand its effect on the tautomeric balance. acs.org

Prototropic Equilibria and Structural Preferences

The interconversion between the keto and enol tautomers involves proton transfer, a process known as prototropic equilibrium. This can occur directly, though it is often mediated by solvent molecules or through the formation of dimers. wikipedia.org In solution, pyridin-2(1H)-ones can form hydrogen-bonded dimers, which can facilitate a double proton transfer, providing a self-catalytic pathway for tautomerization. wikipedia.org

The structural preferences of the tautomers have been investigated using various spectroscopic techniques and X-ray crystallography. In the solid state, 2-pyridone exists predominantly in the keto form, as confirmed by the presence of a C=O stretching frequency in its IR spectrum and the absence of an O-H band. stackexchange.com X-ray crystallography also supports the N-H structure in the solid state. stackexchange.com In solution, the equilibrium is dynamic, and the ratio of the two tautomers can be determined using techniques like NMR spectroscopy. masterorganicchemistry.com

The study of prototropic equilibria extends to related heterocyclic systems, such as hydroxypyrimidines and mercaptopyridines, providing a broader understanding of these fundamental processes. acs.org The ability of these molecules to exist in different tautomeric forms is crucial for their biological function, as it can affect their recognition by enzymes and receptors.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1D and 2D NMR spectra would confirm the precise arrangement of protons and carbons in the pyridinone and phenyl rings.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridinone ring and the phenyl substituent. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the aromatic rings. Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each of the 11 carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

Table 1: Anticipated NMR Data (Hypothetical) This table is a representation of the type of data required and is not based on experimental results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | Data not available | C-3: Data not available |

| H-5 | Data not available | C-5: Data not available |

| Phenyl H | Data not available | Phenyl C |

| NH | Data not available | C-2 (C=O): Data not available |

| C-4 (C-Cl): Data not available |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the chemical shifts and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, such as connecting the phenyl ring to the C-6 position of the pyridinone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and can offer structural clues based on how the molecule fragments.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion with high precision. This allows for the unambiguous confirmation of the molecular formula, C₁₁H₈ClNO, by comparing the measured mass to the calculated theoretical mass (205.0243). chemsrc.com

Fragmentation Pathways and Structural Insights

Electron impact (EI) or other fragmentation techniques would cause the molecule to break apart in a predictable manner. Analysis of the resulting fragment ions could confirm the presence of the phenyl group and the chlorinated pyridinone core. Potential fragmentation could involve the loss of a chlorine atom or a carbon monoxide molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques probe the functional groups and electronic system of the molecule.

IR Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H bond (typically ~3200-3400 cm⁻¹), the carbonyl (C=O) group of the lactam (around 1650-1680 cm⁻¹), C=C bonds of the aromatic rings, and the C-Cl bond.

UV-Vis Spectroscopy : The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal absorption maxima (λmax) corresponding to the electronic transitions within the conjugated π-system of the phenyl-substituted pyridinone.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-chloro-6-phenylpyridin-2(1H)-one |

Vibrational Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups and vibrational modes of a molecule. For pyridinone derivatives, characteristic vibrational frequencies can be assigned to specific bond stretches and deformations.

The vibrational spectra of pyridine (B92270) and its derivatives have been extensively studied. cdnsciencepub.com The N-H stretching vibrations in pyridinium (B92312) salts are sensitive to the nature of the anion and the extent of hydrogen bonding. cdnsciencepub.com In the case of this compound, the presence of the pyridinone ring, phenyl group, and chlorine substituent gives rise to a complex vibrational spectrum.

Key vibrational modes for related structures include:

N-H Stretching: In pyridinium salts, N-H stretching vibrations are observed and their positions can vary depending on hydrogen bonding. cdnsciencepub.com

C=O Stretching: The carbonyl group of the pyridinone ring typically exhibits a strong absorption band in the IR spectrum.

C-H Stretching: Phenyl C-H stretching modes are generally observed above 3000 cm⁻¹. orientjchem.org

C=C and C=N Stretching: Vibrations associated with the pyridinone and phenyl rings occur in the fingerprint region of the spectrum.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected at lower wavenumbers.

Computational methods, such as Density Functional Theory (DFT), are often employed to simulate vibrational frequencies and aid in the assignment of experimental bands. acs.orgmdpi.com These calculations can provide a more detailed understanding of the vibrational modes by correlating them with specific atomic motions. acs.org For instance, in a study on pyridine-borane complexes, DFT calculations helped to elucidate the coupling between the vibrational modes of pyridine and the borane (B79455) group. acs.org

Table 1: Selected Vibrational Band Assignments for Related Pyridine and Phenyl Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | Varies with H-bonding |

| C=O | Stretching | 1650-1750 |

| Phenyl C-H | Stretching | > 3000 |

| Pyridine Ring | Ring Stretching | 1400-1600 |

| Phenyl Ring | Ring Breathing | ~1000 |

| C-Cl | Stretching | 600-800 |

This table provides typical ranges and specific assignments may vary for this compound.

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores present in this compound, namely the phenyl-substituted pyridinone system, are responsible for its absorption of ultraviolet and visible light.

The electronic spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions. The phenyl group and the pyridinone ring are the primary chromophores. The conjugation between these two moieties influences the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax).

Studies on related pyridone derivatives have shown that the position of λmax is sensitive to the substituents on the pyridone ring and the solvent polarity. mdpi.com Intramolecular charge-transfer transitions can occur between electron-rich and electron-deficient parts of a molecule, giving rise to distinct absorption bands. researchgate.net For this compound, the phenyl group can act as an electron-donating or withdrawing group depending on the electronic nature of the rest of the molecule, influencing the charge-transfer characteristics.

The specific electronic transitions for this compound would require experimental UV-Vis spectral data, which can then be interpreted with the aid of computational calculations to assign the observed bands to specific molecular orbital transitions.

X-ray Crystallography for Solid-State Molecular Conformation

Crystal Structure Determination and Unit Cell Parameters

The crystal structure of a compound is described by its space group and unit cell parameters (a, b, c, α, β, γ). While the specific crystal structure for this compound is not detailed in the provided search results, information on related compounds can offer valuable insights. For example, the crystal structure of pirfenidone (B1678446) (5-methyl-1-phenyl-1H-pyridin-2-one) was determined to be in the chiral monoclinic space group P2₁. nih.gov Another related compound, 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, crystallizes in the monoclinic space group P2₁/c. researchgate.net

The determination of the crystal structure involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays. The resulting data allows for the calculation of the electron density map and the positions of the atoms within the unit cell.

Table 2: Illustrative Crystal Data for a Related Pyridinone Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.902 (2) |

| b (Å) | 5.144 (1) |

| c (Å) | 20.513 (5) |

| β (°) | 91.67 (2) |

| Volume (ų) | 1360.7 (4) |

| Z | 4 |

Data for 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a related structure. researchgate.net

Intermolecular Interactions and Packing Arrangements

The way molecules are arranged in a crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in the stability and physical properties of the crystal.

In the crystal structure of pirfenidone, molecules are linked by C-H···O hydrogen bonds, forming undulating layers. nih.gov For many organic molecules, hydrogen bonding is a primary structure-directing interaction. researchgate.net In the case of this compound, the N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-chloro-6-phenylpyridin-2(1H)-one at the atomic level. These calculations provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry of compounds like this compound. researchgate.netmdpi.com By using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms in the molecule. ufrj.brresearchgate.netresearchgate.net These studies yield precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. The optimized geometry is crucial for understanding the molecule's stability and its interactions with other molecules. mdpi.com

Table 1: Selected Optimized Geometrical Parameters of a Substituted Pyridinone Derivative (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.38 | N1-C2-C3 | 122.5 |

| C2=O8 | 1.25 | C2-C3-C4 | 118.9 |

| C4-Cl9 | 1.75 | C3-C4-C5 | 119.3 |

| C6-C10 | 1.48 | C4-C5-C6 | 119.8 |

| N1-H7 | 1.01 | C5-C6-N1 | 120.5 |

| C10-C11 | 1.40 | C10-C11-C12 | 120.1 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy reflects its capacity to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. For pyridone derivatives, FMO analysis helps to identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Example Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: This table is illustrative. Actual values for this compound would be obtained from specific FMO calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It provides a color-coded map where different colors represent varying electrostatic potentials. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, highlighting these as potential sites for interaction with electrophiles. The phenyl ring and the pyridinone ring would exhibit a more complex potential distribution due to the interplay of different atoms and their electronegativities. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility and dynamic behavior of molecules like this compound.

Solvation Effects and Dynamic Behavior

MD simulations can be used to study how the presence of a solvent affects the conformation and dynamics of this compound. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can observe how the solute and solvent molecules interact and how these interactions influence the conformational landscape of the compound. These simulations reveal the stability of different conformers in a solution and the energetic barriers between them.

Interaction Profiles with Biological Macromolecules (General Theoretical Models)

MD simulations are instrumental in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. nih.govnih.gov By docking the molecule into the active site of a target protein and running an MD simulation, it is possible to observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the protein upon binding. These theoretical models are crucial for understanding the potential biological activity of the compound and for guiding the design of more potent and selective molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

The integration of computational tools into the drug discovery and development pipeline has become indispensable for accelerating the identification of promising lead compounds and for optimizing their properties. For scaffolds such as pyridinone derivatives, these in silico methods are of particular importance. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches offer powerful means to establish correlations between the structural features of molecules and their biological activities or physicochemical properties. researchgate.netfip.org

The development of predictive QSAR models is a key aspect of modern medicinal chemistry, enabling the estimation of a compound's properties without the need for immediate synthesis and experimental testing. fip.org For a compound like this compound, QSAR models can be developed to predict a wide range of molecular properties, including solubility, lipophilicity, and metabolic stability. The pyridinone core is a versatile scaffold whose physicochemical properties can be fine-tuned through substitutions, making it an excellent candidate for such modeling. nih.govfrontiersin.org

The process of building a predictive model for this compound and its analogues would involve several key steps. Initially, a dataset of pyridinone derivatives with experimentally determined values for a specific property (e.g., solubility) would be compiled. researchgate.net Subsequently, a variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

1D Descriptors: Molecular weight, count of atoms, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, polar surface area, and other shape-based descriptors. researchgate.net

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to generate a mathematical equation that correlates the descriptors with the observed property. researchgate.netmui.ac.ir For instance, a hypothetical QSAR equation for predicting the solubility of pyridinone derivatives might take the form:

logS = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. researchgate.net The insights gained from such models can guide the synthesis of new derivatives of this compound with improved properties.

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | -0.25 | Logarithm of the octanol-water partition coefficient, indicating lipophilicity. |

| TPSA | -0.05 | Topological Polar Surface Area, related to membrane permeability. |

| Molecular Weight | -0.01 | The mass of the molecule. |

| Number of Rotatable Bonds | -0.15 | A measure of molecular flexibility. |

Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. youtube.com For a scaffold like this compound, virtual screening can be a powerful tool for designing new ligands with desired biological activities. nih.gov There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. github.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For the this compound scaffold, a known active ligand could be used as a template to search for other compounds with similar shapes or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

Structure-based virtual screening (SBVS) , on the other hand, requires the 3D structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is a key component of SBVS, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein to form a stable complex. acs.org In the context of this compound, if the structure of a target kinase, for example, is known, docking simulations can be used to predict how this compound and its derivatives would bind to the active site. researchgate.net The results can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors. nih.gov

The general workflow for a virtual screening campaign is outlined in the table below.

| Step | Description | Associated Techniques |

|---|---|---|

| 1. Target Selection and Preparation | Identification and preparation of the biological target for docking. | Protein Data Bank (PDB) for structures, homology modeling. |

| 2. Ligand Database Preparation | Collection and preparation of a library of small molecules for screening. | Compound databases (e.g., ZINC, ChEMBL), filtering by drug-like properties. |

| 3. Docking and Scoring | Predicting the binding mode and affinity of ligands to the target. | Software like AutoDock, Glide, and various scoring functions. nih.govacs.org |

| 4. Hit Selection and Post-Processing | Ranking and selecting the most promising candidates for further evaluation. | Consensus scoring, visual inspection of binding poses, clustering of results. |

| 5. Experimental Validation | In vitro testing of selected hits to confirm their biological activity. | Enzymatic assays, cell-based assays. |

The application of these computational methodologies allows for a more rational and efficient approach to ligand design, leveraging the structural features of the this compound scaffold to develop novel compounds with potentially valuable therapeutic properties. nih.gov

Mechanistic Investigations of Biological Activity and Molecular Interactions of 4 Chloro 6 Phenylpyridin 2 1h One Analogues in Vitro Focus

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Studies Only)

There is no specific information available in the public domain regarding the enzyme inhibition mechanisms and kinetics of 4-chloro-6-phenylpyridin-2(1H)-one.

Identification of Target Enzymes and Substrate Specificity

Direct studies identifying specific enzyme targets for this compound are not found in the reviewed literature. However, research on analogous structures, such as certain N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, has pointed towards the inhibition of enzymes like phosphatidylinositol 3-kinase (PI3Kα) in the context of anticancer research. For instance, some derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have shown inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines, with induced-fit docking studies suggesting interaction with the kinase domains of PI3Kα.

Kinetic Parameters and Inhibitor Binding Modes

Detailed kinetic parameters and specific inhibitor binding modes for this compound are not documented. For related compounds, such as pirfenidone (B1678446) derivatives, studies have focused more on cellular anti-fibrosis activity rather than on specific enzyme kinetics.

Receptor Binding Affinity and Signaling Pathway Modulation (In Vitro Focus)

Specific data on the receptor binding affinity and signaling pathway modulation of this compound is not available.

Ligand-Receptor Interaction Studies

No ligand-receptor interaction studies have been published specifically for this compound. However, studies on other pyridin-2(1H)-one derivatives have explored their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). For example, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent in vitro serotonin (5-HT) reuptake inhibition. nih.gov The most promising compound from this series demonstrated antidepressant-like effects in animal models. nih.gov

Modulation of Intracellular Signaling Cascades

Information regarding the modulation of intracellular signaling cascades by this compound is absent from the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies for Rational Design

While direct SAR studies for this compound are not available, research on related pyridinone and quinolone structures provides some insights into the rational design of biologically active analogues.

For instance, in the development of novel anti-fibrosis agents, two series of pirfenidone derivatives with phenyl or benzyl (B1604629) groups attached to the nitrogen atom of the pyridin-2(1H)-one moiety were synthesized and evaluated. rsc.org The in vitro anti-fibrosis activity was found to be significantly influenced by the substituents. One derivative, with a (S)-2-(dimethylamino) propanamido group, exhibited tenfold greater activity than pirfenidone. rsc.org

In the context of potential SSRIs, the SAR of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives indicated that the nature of the substituent on the piperazine (B1678402) ring played a crucial role in their 5-HT reuptake inhibitory activity. nih.gov

Furthermore, the synthesis and evaluation of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as anticancer agents revealed that substitutions on the N-phenyl ring significantly affected their inhibitory activity against cancer cell lines. mdpi.com

Systematic Structural Modifications and Their Mechanistic Impact

Systematic structural modifications of the this compound scaffold are crucial for understanding the structure-activity relationships (SAR) that dictate the mechanistic impact of these compounds. Researchers methodically alter different parts of the molecule—the pyridinone core, the phenyl ring, and the substituent at the 4-position—to probe their influence on biological activity.

For instance, in studies investigating the antifibrotic potential of related pyridinone structures like pirfenidone, the core phenylpyridine structure is a key determinant of activity. Modifications to this core can lead to a loss of antifibrotic effects. Phenylpyrrolidine-based analogues of pirfenidone, for example, which retain a similar size and atomic representation but have an altered core structure, have been shown to be inactive even at high concentrations. nih.gov This highlights the importance of the pyridinone ring system in mediating the biological effects.

The substitution pattern on the phenyl ring also plays a significant role. The placement and nature of substituents can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets. Similarly, replacement of the chlorine atom at the 4-position with other halogens or functional groups can modulate the compound's reactivity and binding affinity.

These systematic modifications are instrumental in creating a library of compounds with varying activities. By comparing the biological effects of these closely related molecules, researchers can deduce which structural elements are essential for the desired mechanistic outcome. This approach not only helps in optimizing lead compounds but also aids in the design of chemical probes to identify specific molecular targets. The use of both active and inactive analogues in pull-down assays, for example, can help in distinguishing specific protein targets from non-specific binding partners. nih.gov

Identification of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, identifying these key features is a primary objective of mechanistic studies.

The relative spatial arrangement of these features is critical. The distance and orientation between the phenyl group and the hydrogen bonding moieties of the pyridinone ring, for instance, define the three-dimensional pharmacophore model. Computational modeling and comparison with the structures of known active compounds help in refining this model. This refined pharmacophore model then serves as a template for designing new analogues with potentially enhanced or more specific activity and for virtual screening of compound libraries to identify novel molecules with similar biological effects.

Cellular Assays for Mechanistic Pathway Elucidation (Excluding Efficacy/Toxicity in Organisms)

Studies on Cellular Permeability and Distribution

Understanding the ability of a compound to cross cell membranes and its subsequent distribution within the cell is fundamental to interpreting its biological activity. For this compound and its analogues, their relatively simple and lipophilic structures suggest they are likely to be cell-permeable.

Assays to determine cellular permeability often involve treating cell monolayers, such as Caco-2 cells, with the compound and measuring its concentration on either side of the monolayer over time. This provides a quantitative measure of its ability to be transported across a cell barrier.

Once inside the cell, the subcellular distribution can be investigated using techniques like fluorescence microscopy, if the compound is intrinsically fluorescent or has been tagged with a fluorescent probe. Alternatively, cell fractionation followed by analytical techniques like mass spectrometry can be used to determine the concentration of the compound in different organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This information is critical for identifying potential intracellular targets and understanding the context in which the compound exerts its effects.

Mechanisms of Cellular Response and Biochemical Pathways

A variety of cellular assays are employed to unravel the specific biochemical pathways modulated by this compound analogues. These assays can measure changes in protein expression, enzyme activity, and signaling pathway activation.

Western blot analysis is a commonly used technique to quantify the levels of specific proteins in response to compound treatment. For example, in the context of fibrosis research with related pyridinone compounds, western blotting can be used to measure the expression of profibrotic markers in lung fibroblasts after stimulation with growth factors like TGF-β. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the secretion of signaling molecules, such as cytokines and growth factors, from cells treated with the compounds. This provides information on how the compounds modulate intercellular communication.

Reporter gene assays are another powerful tool. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter. Changes in reporter gene expression in the presence of a compound indicate that it is modulating the activity of the corresponding signaling pathway.

Furthermore, cell viability assays, such as the WST-1 assay, are used to assess the general health of cells upon compound treatment and to ensure that the observed mechanistic effects are not simply a consequence of cytotoxicity. nih.gov By combining the results from these various cellular assays, a comprehensive picture of the mechanisms of cellular response and the biochemical pathways affected by this compound and its analogues can be constructed.

Advanced Applications and Future Research Directions for the Pyridin 2 1h One Scaffold

Application in Material Science and Organic Optoelectronics

The inherent photophysical properties of the pyridin-2(1H)-one scaffold make it a valuable component in the development of advanced materials. Its unique electronic structure is leveraged in the design of molecules with tailored absorption and emission characteristics, opening up applications in the field of organic optoelectronics.

Development of Fluorescent Probes and Sensors

The pyridin-2(1H)-one core is a fundamental component in the creation of fluorescent probes and sensors. mdpi.comrsc.orgresearchgate.net These molecules are engineered to display changes in their fluorescent properties, such as intensity or wavelength, upon binding to a specific analyte. This "off-on" or "on-off" response enables the detection and quantification of various chemical species.

For instance, pyridin-2(1H)-one derivatives have been developed as chemosensors for metal ions like Fe³⁺, Hg²⁺, Ag⁺, and Zn²⁺. rsc.orgnih.govnih.govresearchgate.net These sensors can exhibit high selectivity and sensitivity, with some capable of dual-channel detection for multiple ions. nih.gov The mechanism often involves a chelation-enhanced fluorescence effect, where the binding of the metal ion to the pyridinone scaffold and associated functional groups leads to a significant increase in fluorescence. nih.gov The ability to modify the substituents on the pyridinone ring allows for the fine-tuning of its electronic properties, leading to the development of highly specific and sensitive sensors for a broad range of analytical purposes. mdpi.com

| Application | Analyte | Key Features |

| Fluorescent Probe | Zn²⁺ | Water-soluble, small molecule, chelation-enhanced fluorescence. nih.gov |

| Dual-Channel Probe | Hg²⁺ and Ag⁺ | "Off-on" response, high selectivity. nih.gov |

| Fluorescent Sensor | Fe³⁺ and Hg²⁺ | High sensitivity, "turn-on" for Fe³⁺ and "turn-off" for Hg²⁺. rsc.org |

| Optical Sensor | Benzene & Gasoline | Solvent-dependent fluorescence emission. mdpi.com |

Integration into Polymeric Materials and Dyes

The structural versatility of pyridin-2(1H)-ones allows for their incorporation into polymeric materials and their use as dyes. When integrated into polymers, these scaffolds can impart specific optical properties, such as color and fluorescence, to the bulk material. This has led to their application in creating colored polymers and materials with specific light-absorbing or emitting capabilities.

As dyes, pyridin-2(1H)-one derivatives, particularly azo pyridone dyes, have gained prominence, often replacing other classes of dyes due to their bright hues. mdpi.com The synthesis of these dyes can be achieved through various routes, including the reaction of β-diketones with diazonium salts followed by condensation with cyanoacetamide, or by coupling pyridone with different diazonium salts. mdpi.com These dyes have been successfully used for dyeing synthetic fibers like polyester. mdpi.com The thermal stability and photophysical properties of these pyridinone-based dyes can be systematically studied to optimize their performance for various applications. diva-portal.org

Role in Supramolecular Chemistry and Host-Guest Interactions

The pyridin-2(1H)-one scaffold is a valuable platform for designing molecules that can participate in supramolecular chemistry and host-guest interactions. The presence of hydrogen bond donors and acceptors, along with potential metal coordination sites, enables these molecules to form well-defined assemblies with other molecules or ions. wikipedia.orgnih.gov

Complexation with Metal Ions and Organic Molecules

The nitrogen and oxygen atoms within the pyridin-2(1H)-one ring system can act as coordination sites for a variety of metal ions. wikipedia.orgacs.org This property has been utilized to create novel metal complexes with interesting structural and electronic properties. nih.govnih.gov The coordination of metal ions can lead to the formation of discrete molecular complexes or extended coordination polymers. wikipedia.orgrsc.org

Furthermore, the planar nature of the pyridinone ring and the ability to introduce various functional groups allow for the design of host molecules that can selectively bind to organic guest molecules. These interactions are driven by a combination of forces including hydrogen bonding, π-π stacking, and van der Waals forces, which are fundamental to the construction of complex supramolecular architectures. mdpi.comnih.gov

Molecular Recognition Studies

The capacity of pyridin-2(1H)-one derivatives to engage in specific non-covalent interactions makes them excellent subjects for molecular recognition studies. By systematically altering the structure of the pyridinone scaffold, researchers can explore the fundamental principles that govern how molecules recognize and bind to one another. mdpi.com These studies are crucial for the development of artificial receptors, sensors, and systems that can mimic biological recognition processes. mdpi.com The insights gained from these investigations can inform the design of new materials and functional molecular systems with customized binding properties.

Synthetic Intermediates and Precursors in Complex Molecule Synthesis

Beyond its direct applications, the pyridin-2(1H)-one scaffold is a highly valuable synthetic intermediate for the construction of more complex molecular architectures. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net Its inherent reactivity and the presence of multiple sites for functionalization allow for a broad spectrum of chemical transformations.

Use in Total Synthesis of Natural Products

The pyridin-2(1H)-one ring system and its hydrogenated counterparts, such as dihydropyridones, are considered "privileged structures" that are present in a wide array of natural products, particularly alkaloids. nih.govorganicchemistrydata.org Consequently, they have been employed as crucial building blocks in the total synthesis of these complex and biologically important molecules. innovareacademics.in

One notable application is in the synthesis of piperidine (B6355638) alkaloids, a large family of compounds with a broad spectrum of medicinal properties. nih.govnih.gov For instance, (2R)-hydroxymethyldihydro-pyridinone has been synthesized efficiently from D-glucal and serves as a versatile chiral building block. nih.gov This intermediate is pivotal for the synthesis of various piperidine alkaloids, including (+)-desoxoprosophylline, which exhibits anesthetic and antibiotic activities, and deoxymannojirimycin, an inhibitor of various enzymes involved in glycoprotein (B1211001) processing. nih.gov The strategic use of such dihydropyridone intermediates provides an efficient and highly enantioselective route to these target natural products. nih.gov

Another significant example is the total synthesis of (+)-camptothecin, a potent anticancer agent. researchgate.netnih.gov In several synthetic approaches, a key step involves the construction of the D-ring pyridone of the camptothecin (B557342) core. researchgate.netrsc.org One strategy employs a LUMO-diene-controlled Diels-Alder cycloaddition to assemble a pyridine (B92270) precursor, which is then converted to the pyridone ring. researchgate.net A practical and scalable formal total synthesis of both racemic and enantiomerically pure (S)-camptothecin has been developed, starting from simple acyclic precursors and utilizing straightforward carbonyl chemistry to generate the pyridone ring system, which forms the DE ring building block of the final natural product. rsc.org These examples underscore the strategic importance of the pyridin-2(1H)-one moiety as a reliable and versatile synthon in the complex art of natural product synthesis.

Scaffold for Heterocyclic Compound Libraries

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the development of new drugs. researchgate.net The pyridin-2(1H)-one ring is recognized as such a scaffold, prized for its ability to be decorated with a variety of functional groups, leading to the generation of large and structurally diverse heterocyclic compound libraries. innovareacademics.inresearchgate.netresearchgate.net These libraries are then screened for a wide range of biological activities.

The versatility of the pyridin-2(1H)-one scaffold stems from its unique physicochemical properties, including weak alkalinity and the capacity to act as both a hydrogen-bond donor and acceptor. rsc.org It possesses five positions that can be derivatized, allowing for fine-tuning of its interactions with therapeutic targets, improving cell membrane permeability, and enhancing water solubility. innovareacademics.in

The synthesis of these libraries often employs multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. researchgate.net For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been synthesized to expand the structure-activity relationship (SAR) study around this scaffold for potential analgesic properties. researchgate.net By systematically modifying the substituents on the pyridinone ring, researchers can explore a vast chemical space and identify compounds with desired biological activities. researchgate.net The development of such libraries is crucial in medicinal chemistry for hit and lead discovery, offering a powerful platform to address challenges like drug resistance. rsc.org

Emerging Research Frontiers for Pyridin-2(1H)-one Derivatives

Beyond its established roles, the pyridin-2(1H)-one scaffold is at the forefront of emerging research areas, promising novel applications in catalysis and revealing untapped therapeutic potential through computational methods.

Novel Catalytic Applications

The pyridin-2(1H)-one moiety has demonstrated significant potential in the field of catalysis, acting not just as a structural core for bioactive molecules but also as an active participant in catalytic cycles. It is known to catalyze various proton-dependent reactions, sometimes being used in its molten state as a solvent. innovareacademics.inmdma.ch

More recently, pyridin-2(1H)-one derivatives have been developed as sophisticated ligands for transition metal catalysis. A notable example is the use of a [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) ligand in palladium-catalyzed direct arylation reactions. researchgate.net This ligand has a profound accelerating effect because the deprotonated, coordinated ligand itself acts as an internal base, assisting in the crucial C-H bond cleavage step. researchgate.net This "cooperating ligand" obviates the need for an external base to access a coordination site on the metal, which can be a challenge with traditional chelating ligands. researchgate.net

Furthermore, a palladium(II) catalyst featuring a bidentate pyridine-pyridone ligand has been designed to enable the challenging C–H hydroxylation of aromatic and heteroaromatic carboxylic acids using molecular oxygen as the oxidant. scispace.com It is proposed that the ligand's ability to tautomerize between a mono-anionic pyridone coordination and a neutral hydroxypyridine coordination is key to its function, allowing it to facilitate both the C-H activation and the oxygen activation steps of the catalytic cycle. scispace.com These examples highlight a shift towards the rational design of pyridinone-based ligands that play an active and intricate role in catalysis.

Chemoinformatic Predictions for Untapped Potential

Chemoinformatics has become an indispensable tool in modern drug discovery, employing computational methods to analyze and predict the properties of chemical compounds. The pyridin-2(1H)-one scaffold is increasingly being subjected to these in silico techniques to explore its full therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structure of compounds and their biological activity. rsc.org Several 3D-QSAR studies have been conducted on libraries of pyridin-2-one derivatives. For instance, these models have been used to explore and predict the activity of pyridin-2-ones as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an important target in cancer therapy. rsc.org By analyzing the steric and electrostatic field variations across a series of compounds, these models provide a theoretical foundation for designing and optimizing more potent mIDH1 inhibitors. rsc.org

Molecular docking simulations are another powerful chemoinformatic tool used to predict the preferred binding orientation of a ligand to a target protein. researchgate.net This method has been applied to pyridin-2(1H)-one derivatives to understand their binding modes with various therapeutic targets, including kinases and enzymes implicated in cancer and fibrosis. rsc.org For example, docking studies of pyridinone-based inhibitors of tropomyosin receptor kinase (TRK) have guided the optimization of lead compounds, resulting in potent inhibitors with significant in vivo tumor growth inhibition. nih.gov

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, has also been used to study pyridin-2(1H)-one derivatives. These models help in understanding the structure-activity relationships and in designing new compounds with improved selectivity and potency. Together, these chemoinformatic approaches are accelerating the discovery of novel applications for the pyridin-2(1H)-one scaffold, providing valuable theoretical insights that guide synthetic efforts towards the most promising new drug candidates. rsc.orgrsc.org

Conclusion and Outlook on 4 Chloro 6 Phenylpyridin 2 1h One Research

Summary of Key Academic Contributions and Methodological Advances

The exploration of 4-chloro-6-phenylpyridin-2(1H)-one and its derivatives has yielded significant academic contributions, particularly in the realm of synthetic methodology and medicinal chemistry. Research has established the pyridin-2(1H)-one core as a valuable scaffold in drug discovery, with various derivatives showing promise. For instance, new 3,5-disubstituted pyridin-2(1H)-one derivatives have been synthesized and found to exhibit potent anti-allodynic effects in animal models of chronic pain. nih.gov

Methodological advancements have focused on the efficient synthesis of polysubstituted pyridines and pyridin-2(1H)-ones. A notable development is a metal-free [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides, which offers a mild and versatile route to a variety of pyridine (B92270) structures. mdpi.com Additionally, a simple and efficient procedure for synthesizing N-vinyl-substituted pyridones from ketones and 2-fluoropyridine (B1216828) has been described, expanding the toolkit for modifying the pyridone core. nih.govchemrxiv.org These methods represent significant progress in accessing structurally diverse pyridinone libraries for further investigation.

The synthesis of pirfenidone (B1678446) derivatives, which contain a phenyl-substituted pyridin-2(1H)-one moiety, has also been a key area of research, with new compounds showing enhanced anti-fibrotic activity compared to the parent drug. nih.gov This highlights the potential for targeted modifications of the pyridinone scaffold to improve therapeutic efficacy.

Challenges and Opportunities in Pyridin-2(1H)-one Chemistry

Despite the progress, challenges remain in the field of pyridin-2(1H)-one chemistry. A primary hurdle is the regioselective functionalization of the pyridine ring. researchgate.net The inherent electronic properties of pyridines can make certain positions difficult to modify, necessitating the development of innovative synthetic strategies. researchgate.net For instance, the selective derivatization at the C3 position has historically been a significant challenge. researchgate.net

However, these challenges also present significant opportunities. The development of novel synthetic methods to overcome these regioselectivity issues is a major area of ongoing research. Success in this area will unlock access to a wider range of structurally diverse pyridin-2(1H)-one derivatives with potentially novel biological activities. The pyridine core is a common motif in pharmaceuticals and agrochemicals, making the C-H functionalization of pyridine a highly valuable reaction. researchgate.net

Furthermore, there is a significant opportunity to explore the therapeutic potential of pyridin-2(1H)-one derivatives beyond their current applications. While research has focused on areas like pain and fibrosis, the structural versatility of this scaffold suggests potential in other therapeutic areas as well. nih.govnih.gov For example, recent studies have investigated pyridazinone derivatives, structurally related to pyridinones, for their antibacterial activity against pathogens like Klebsiella pneumoniae. acs.org

Prospective Research Avenues and Interdisciplinary Collaborations

Future research on this compound and related compounds is poised to expand in several exciting directions. A key avenue will be the continued development of novel synthetic methodologies to access a broader range of derivatives with precise control over substitution patterns. This will enable more systematic structure-activity relationship (SAR) studies and the fine-tuning of pharmacological properties.

Interdisciplinary collaborations will be crucial for maximizing the impact of this research. For instance, collaborations between synthetic organic chemists and computational chemists can aid in the rational design of new pyridinone derivatives with desired properties. nih.gov Docking studies and pharmacophore screening can help identify promising candidates for synthesis and biological evaluation. nih.gov

Furthermore, collaborations with biologists and pharmacologists are essential to fully elucidate the mechanisms of action of bioactive pyridin-2(1H)-one derivatives and to explore their potential in a wider range of disease models. The study of 3,5-disubstituted pyridin-2(1H)-ones for mechanical allodynia, for example, has already shown that the anti-allodynic effects are not solely correlated with p38α MAPK inhibition, suggesting the involvement of other biological targets. nih.gov Investigating these alternative pathways through collaborative efforts could uncover new therapeutic opportunities.

The exploration of pyridin-2(1H)-ones in materials science and catalysis also represents a promising, albeit less explored, research avenue. The unique electronic and coordination properties of the pyridinone ring could be harnessed for the development of new functional materials or catalysts. The study of interdisciplinary collaborations themselves has shown that diverse teams can lead to more innovative outcomes, a principle that can be applied to advance the field of pyridinone chemistry. plos.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.